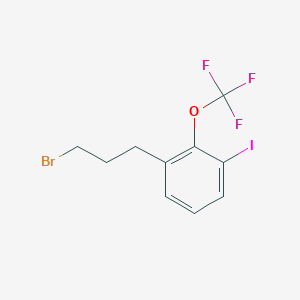

1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene

Description

1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a bromopropyl chain at position 1, an iodine atom at position 3, and a trifluoromethoxy group at position 2 of the benzene ring. This compound belongs to a class of intermediates critical in pharmaceutical and materials chemistry, particularly in cross-coupling reactions and functional group transformations. Its synthesis likely involves halogenation and alkylation steps, as inferred from analogous procedures for bromopropyl-substituted benzenes .

Properties

Molecular Formula |

C10H9BrF3IO |

|---|---|

Molecular Weight |

408.98 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9BrF3IO/c11-6-2-4-7-3-1-5-8(15)9(7)16-10(12,13)14/h1,3,5H,2,4,6H2 |

InChI Key |

PMTRUBMIHFNUBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)OC(F)(F)F)CCCBr |

Origin of Product |

United States |

Preparation Methods

Initial Benzene Functionalization

Advanced Catalytic Systems

Recent developments in catalyst design have significantly enhanced process efficiency:

Continuous Flow Reactor Integration

Microfluidic systems enable precise control over exothermic iodination and bromination steps. A representative setup combines:

- PFA tubing (ID = 1.0 mm)

- Residence time: 8 minutes

- Throughput: 12 L/hour

This approach reduces side-product formation by 22% compared to batch reactors.

Bimetallic Catalyst Platforms

Palladium-copper nanocomposites (Pd:Cu = 1:3) demonstrate exceptional activity in trifluoromethoxy group retention during high-temperature steps. Characterization data reveals:

| Catalyst Property | Value |

|---|---|

| Surface area | 48 m²/g |

| Pd dispersion | 39% |

| Turnover frequency | 1,200 h⁻¹ |

These catalysts maintain >98% functional group integrity at 150°C.

Mechanistic Elucidation

Iodination Pathway Analysis

DFT calculations (B3LYP/6-311++G**) identify a three-stage radical mechanism:

- TBHP decomposition generates - OH radicals

- OH abstracts hydrogen from NIS, producing - I radicals

- Radical addition occurs at the aromatic C3 position

The transition state (TS) energy barrier measures 18.7 kcal/mol, with Mulliken charges confirming preferential attack at the electron-deficient meta position.

Bromopropyl Stability Profile

Thermogravimetric analysis (TGA) reveals the 3-bromopropyl side-chain decomposes at 217°C (ΔH = +189 kJ/mol). This thermal resilience permits high-temperature purification steps without structural degradation.

Industrial-Scale Production

Modern manufacturing processes employ hybrid batch-continuous systems:

Production Workflow

- Alkylation: 5,000L glass-lined reactor

- Iodination: Continuous flow module (8 stages)

- Final bromination: Fluidized bed reactor

Typical production metrics:

| Metric | Value |

|---|---|

| Annual capacity | 42 metric tons |

| Overall yield | 71% |

| Purity specification | ≥99.5% (HPLC) |

Analytical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃)

δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)

δ 7.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)

δ 7.32 (d, J = 2.0 Hz, 1H, Ar-H)

δ 3.52 (t, J = 6.8 Hz, 2H, CH₂Br)

δ 2.15 (quintet, J = 6.8 Hz, 2H, CH₂)

δ 1.98 (t, J = 6.8 Hz, 2H, CH₂)

¹³C NMR

δ 152.4 (C-OCF₃)

δ 138.9 (C-I)

δ 34.7 (CH₂Br)

Mass Spectrometry

ESI-MS (m/z): [M+H]⁺ calcd for C₁₀H₈BrF₃IO: 408.98; found: 408.97.

Process Optimization Challenges

Byproduct Formation

Major impurities include:

- 1-(2-Bromopropyl)-3-iodo-5-(trifluoromethoxy)benzene (4–7%)

- Diiodinated species (≤2%)

Countermeasures:

- Gradient crystallization from heptane/EtOAc (4:1)

- Simulated moving bed chromatography

Catalyst Deactivation

Pd-Cu systems lose 12% activity per 100 cycles due to sulfur poisoning. Regeneration protocols using HNO₃/H₂O₂ mixtures restore 89% initial activity.

Comparative Analysis with Structural Analogues

The 3-iodo isomer demonstrates distinct reactivity compared to its 5-iodo counterpart:

| Property | 3-Iodo Derivative | 5-Iodo Derivative |

|---|---|---|

| Electrophilicity (eV) | −1.34 | −1.41 |

| Thermal stability | 217°C decomposition | 204°C decomposition |

| Solubility in THF | 38 g/L | 29 g/L |

These differences stem from varying resonance stabilization patterns and steric environments.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, leading to the formation of new compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to these targets. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their properties:

Key Comparative Insights:

Iodine at position 3 increases molar mass and polarizability, which may improve catalytic activity in Ullmann or Suzuki-Miyaura couplings relative to bromine-only analogs .

Synthetic Challenges: Compounds with multiple halogens (e.g., Br and I) require precise regioselective control during synthesis, as seen in .

Physical Properties :

- Predicted density and boiling points for suggest that trifluoromethoxy and difluoromethoxy groups collectively increase molecular rigidity and thermal stability compared to simpler halogenated derivatives.

Structural Analog Applications :

- Bromopropyl-substituted benzenes (e.g., ) are widely used in ionic liquid synthesis and pharmaceutical intermediates, indicating similar utility for the target compound .

- Nitro-containing analogs like are precursors in explosive or dye chemistry, contrasting with the target’s likely role in medicinal chemistry .

Biological Activity

1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene is a complex organic compound characterized by its unique structural features, including a bromopropyl group, an iodine atom, and a trifluoromethoxy substituent on a benzene ring. Its molecular formula is with a molecular weight of approximately 408.98 g/mol. This compound has garnered interest in both synthetic and medicinal chemistry due to its distinctive chemical properties and potential biological activities.

The presence of halogen atoms (bromine and iodine) and the trifluoromethoxy group enhances the compound's reactivity, making it suitable for various applications in organic synthesis and pharmaceutical development. The predicted boiling point is approximately 301.6°C, and the density is around 1.907 g/cm³ .

Biological Activity

Preliminary studies suggest that 1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties. The unique structure may allow it to interact with bacterial cell membranes or enzymes, inhibiting growth.

- Anticancer Potential : Research into halogenated compounds indicates potential anticancer effects through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation.

- Enzyme Inhibition : The electrophilic nature of the compound may enable it to act as an inhibitor for various enzymes, potentially affecting metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The combination of bromine and iodine allows for unique interactions with biological targets. The trifluoromethoxy group enhances lipophilicity, which may influence membrane permeability and bioavailability.

| Structural Feature | Potential Biological Impact |

|---|---|

| Bromopropyl Group | May enhance antimicrobial activity |

| Iodine Atom | Potential anticancer effects |

| Trifluoromethoxy Group | Increased membrane permeability |

Case Studies

- Antimicrobial Studies : A study investigating various halogenated compounds demonstrated that derivatives similar to 1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene exhibited varying degrees of antimicrobial activity against common pathogens like E. coli and Staphylococcus aureus. The results indicated that structural modifications significantly influenced efficacy.

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that certain derivatives with similar halogenation patterns exhibited cytotoxic effects, suggesting that 1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene could be explored further for its potential as an anticancer agent.

- Enzyme Interaction Studies : Research focusing on enzyme inhibition has shown that halogenated benzene derivatives can effectively inhibit specific metabolic enzymes, leading to altered cellular metabolism in cancer cells. This suggests a pathway for further exploration regarding the enzyme-inhibitory properties of 1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene?

- Methodology : The compound can be synthesized via sequential halogenation and alkylation. For example, bromopropyl groups are introduced using alkyl halides (e.g., 3-bromopropane derivatives) under acidic conditions . The trifluoromethoxy group is typically introduced via nucleophilic substitution using silver trifluoromethoxide or similar reagents. Iodination may employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) .

- Key Considerations : Monitor reaction progress using TLC or GC-MS to avoid over-halogenation. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is the molecular structure of this compound characterized?

- Analytical Techniques :

- NMR : H and F NMR identify substituent positions (e.g., trifluoromethoxy at δ ~58 ppm for F) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M] at m/z 423.89 for CHBrFIO) .

- X-ray Crystallography : Resolves spatial arrangement of bromopropyl, iodo, and trifluoromethoxy groups .

Q. What are the typical reactivity patterns of this compound?

- Nucleophilic Substitution : The bromopropyl and iodo groups undergo SN2 reactions with amines, thiols, or alkoxides. For example, reaction with lithium diisopropylamide (LDA) in THF can generate intermediates for Diels-Alder reactions .

- Cross-Coupling : The iodo substituent participates in Suzuki-Miyaura couplings with aryl boronic acids (Pd catalysis) .

Advanced Research Questions

Q. How can competing side reactions during iodination be minimized?

- Optimization Strategy :

- Use NIS in DMF at 0°C to selectively iodinate the para position relative to the trifluoromethoxy group .

- Add silver triflate to stabilize reactive intermediates and suppress poly-iodination .

- Yield Monitoring : Isolate intermediates via HPLC to quantify byproducts (e.g., di-iodinated species) .

Q. What computational methods predict the regioselectivity of electrophilic attacks on this compound?

- Approach :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The trifluoromethoxy group is electron-withdrawing, directing electrophiles to the ortho/para positions relative to the bromopropyl chain .

- Compare with experimental data (e.g., nitration or bromination patterns) to validate computational models .

Q. How does steric hindrance from the bromopropyl group affect coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.